molecular formula C9H11NS B1205856 2-Phenylthiazolidine CAS No. 4569-82-8

2-Phenylthiazolidine

Cat. No.: B1205856
CAS No.: 4569-82-8
M. Wt: 165.26 g/mol
InChI Key: NXOMVTLTYYYYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylthiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing both sulfur and nitrogen atomsThe presence of the thiazolidine ring, which is a common structural motif in many bioactive molecules, enhances its pharmacological properties .

Biochemical Analysis

Biochemical Properties

2-Phenylthiazolidine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. One of the notable interactions is with lysophosphatidic acid, where derivatives of this compound have shown anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells . Additionally, this compound derivatives have been studied for their cardiotonic activity, interacting with enzymes involved in cardiac muscle contraction . These interactions highlight the compound’s potential in modulating biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. In cancer cells, this compound derivatives have been shown to inhibit cell proliferation and induce apoptosis, particularly in prostate cancer cell lines . This compound influences cell signaling pathways, such as the Akt pathway, leading to reduced phosphorylation of Akt and subsequent inhibition of cell survival signals . Furthermore, this compound affects gene expression by modulating the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzymes involved in cell proliferation and survival. For instance, this compound derivatives inhibit the phosphorylation of Akt, a key protein in the cell survival pathway . Additionally, the compound forms stable thiazolidine products through bioorthogonal reactions with aldehydes, which can be utilized for bioconjugation and targeted drug delivery . These molecular interactions underscore the compound’s potential in therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under physiological conditions, maintaining its activity without significant degradation . Long-term studies have shown that this compound derivatives retain their biological activity, particularly in cardiotonic applications where they exhibit prolonged positive inotropic effects . These findings suggest that this compound is a stable and effective compound for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits beneficial effects such as enhanced cardiac function and anticancer activity . At higher dosages, there may be toxic or adverse effects, including potential cardiotoxicity and cytotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation with glucuronic acid . These metabolic processes enhance the compound’s solubility and facilitate its excretion from the body. Additionally, this compound influences metabolic flux by modulating the levels of key metabolites involved in cellular energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and accumulates in target tissues where it exerts its biological effects . In particular, this compound derivatives have been shown to localize in cardiac tissue, enhancing their cardiotonic activity . These transport and distribution properties are crucial for the compound’s therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, this compound derivatives may be directed to specific cellular compartments through targeting signals or post-translational modifications . This subcellular localization is essential for the compound’s role in modulating cellular processes and biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylthiazolidine can be synthesized through the reaction of an aldehyde (such as benzaldehyde) with an ethanolamine derivative in the presence of a sulfur donor like hydrogen sulfide. The reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and selectivity .

Industrial Production Methods: Industrial production of this compound often involves the use of scalable and cost-effective methods. One such method includes the reaction of benzaldehyde with cysteamine hydrochloride in the presence of a base, followed by purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylthiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Phenylthiazolidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Phenylthiazolidine is unique due to its specific structural features and the presence of a phenyl group, which enhances its stability and biological activity compared to other thiazolidine derivatives. This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

2-phenyl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOMVTLTYYYYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903063
Record name NoName_3651
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4569-82-8
Record name 2-Phenylthiazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4569-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylthiazolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylthiazolidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-PHENYLTHIAZOLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP6UVF85UR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylthiazolidine
Customer
Q & A

Q1: What is the molecular formula and weight of 2-phenylthiazolidine?

A1: The molecular formula of this compound is C9H11NS, and its molecular weight is 165.25 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Several spectroscopic techniques have been employed to characterize this compound. 1H NMR studies have been particularly useful in elucidating the structure and conformation of the molecule, including the influence of substituents on chemical shifts. [, ] 13C NMR analysis has also provided insights into the electronic effects of the thiazolidine ring and substituents. [] X-ray crystallography has been used to determine the precise three-dimensional structure of this compound and its derivatives. []

Q3: How does the position of the phenylpiperazinoalkoxyl group in this compound-3-thiocarboxamides affect their cardiotonic activity?

A3: Studies have shown that moving the phenylpiperazinoalkoxyl group from the ortho position to the meta or para position on the phenyl ring significantly reduces the cardiotonic activity of this compound-3-thiocarboxamides. [] This suggests that the ortho position is crucial for optimal interaction with the biological target.

Q4: What is the effect of converting the thiocarboxamido group to a carboxamido group in 2-(phenylpiperazinoalkoxyphenyl)thiazolidines?

A4: Replacing the thiocarboxamido group with a carboxamido group in 2-(phenylpiperazinoalkoxyphenyl)thiazolidines leads to a notable increase in cardiotonic activity. [] This modification highlights a significant difference in structure-activity relationships compared to simpler this compound derivatives.

Q5: How does the length of the aminoalkoxy chain influence the cardiotonic activity of 2-(phenylpiperazinoalkoxyphenyl)thiazolidines?

A5: Research indicates that ethoxy derivatives generally exhibit greater potency compared to analogues with longer aminoalkoxy chains in the context of 2-(phenylpiperazinoalkoxyphenyl)thiazolidines. []

Q6: What is known about the metabolism of this compound and its m-bromo derivative?

A8: Studies using autoradiography and analysis of urinary metabolites in mice revealed that both this compound and its m-bromo derivative are metabolized to cysteamine. Furthermore, the radioprotective activity and efficacy of these compounds over time closely correlate with their distribution and metabolic profiles. []

Q7: Do thiazolidine-4-carboxylate and this compound-4-carboxylate have any effect on the growth of a methionine-dependent tumor in rats?

A9: Research has shown that while thiazolidine-4-carboxylate and this compound-4-carboxylate can act as cysteine precursors, they do not affect the growth of a methionine-dependent rhabdomyosarcoma tumor in rats. [] Interestingly, a negative correlation was observed between plasma glutathione levels and tumor weight, suggesting that the tumor might preferentially uptake glutathione.

Q8: What is the potential application of S-methylmethionine sulfonium (SMMS) derivatives in skin protection?

A10: Previous research has demonstrated that SMMS possesses wound-healing and photoprotective properties for the skin, but its application is limited due to an unpleasant odor. In a recent study, odorless derivatives of SMMS were synthesized by eliminating dimethyl sulfide. Two specific derivatives, (2S,4S)- and (2R,4S)-2-phenylthiazolidine-4-carboxylic acid, and (2S,4R)-, (2S,4S)-, (2R,4R)-, and (2R,4S)-2-phenyl-1,3-thiazinane-4-carboxylic acid, showed promising skin-protective effects. In vitro studies using human dermal fibroblasts (hDFs) and an immortalized human keratinocyte cell line (HaCaT) demonstrated that these derivatives could enhance cell proliferation, improve cell survival against UV exposure, and regulate collagen type I and MMP mRNA expression in hDFs subjected to UV radiation. These findings suggest that these SMMS derivatives could be developed as cosmetic ingredients for skin protection. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.